(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
Description
Chemical Identity and Nomenclature
This compound is formally identified by its Chemical Abstracts Service registry number 312693-18-8, establishing its unique chemical identity in the scientific literature. The compound possesses the molecular formula C5H9BrO2Zn, corresponding to a molecular weight of 246.42 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this organometallic species is methyl (2S)-3-(bromozincio)-2-methylpropanoate, which accurately reflects the stereochemical configuration and the coordination environment around the zinc center.
The nomenclature of this compound follows established conventions for organozinc reagents, where the negative optical rotation is denoted by the (-) designation, while the (S) configuration indicates the absolute stereochemistry at the chiral carbon center according to the Cahn-Ingold-Prelog priority rules. Alternative nomenclature found in the scientific literature includes bromozinc(1+);methyl (2S)-2-methanidylpropanoate, which emphasizes the ionic character of the zinc-carbon bond. The compound's MDL number MFCD00671994 provides an additional unique identifier for database searches and chemical inventory management systems.
The Simplified Molecular Input Line Entry System representation of the compound is expressed as CC@HC(=O)OC, which encodes the complete molecular structure including the stereochemical information at the chiral center. This standardized representation facilitates computational chemistry applications and database queries across different chemical information systems.
Structural Features and Stereochemical Configuration
The molecular architecture of this compound is characterized by a chiral carbon center bearing a methyl substituent and an α-position relative to a methyl ester functional group. The zinc atom is coordinated to the α-carbon through a carbon-zinc bond, with a bromide anion completing the coordination sphere around the metal center. This structural arrangement places the organozinc moiety in a β-position relative to the ester carbonyl group, creating what is known as a β-metalated ester or homoenolate equivalent.
The stereochemical configuration at the chiral carbon is designated as (S), indicating that when the four substituents around this center are arranged according to decreasing priority (ester carbonyl, zinc-bearing carbon, methyl group, and hydrogen), they follow a counterclockwise arrangement when viewed from the position opposite to the lowest priority substituent. This absolute configuration is crucial for the compound's utility in asymmetric synthesis, as it determines the stereochemical outcome of subsequent transformations.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H9BrO2Zn | |
| Molecular Weight | 246.42 | |
| Chiral Centers | 1 | |
| Stereochemical Designation | (S) | |
| Optical Rotation | (-) | |
| Coordination Number of Zinc | 2 |
The compound typically exists as a solution in tetrahydrofuran at a concentration of 0.5 molar, which provides stability and handling convenience while maintaining the reactivity necessary for synthetic applications. The tetrahydrofuran solvent coordinates weakly to the zinc center, providing additional stabilization to the organometallic species without significantly altering its reactivity profile.
Role in Organozinc Chemistry
This compound occupies a significant position within the broader field of organozinc chemistry, representing the class of heteroleptic organozinc compounds where the zinc center bears both an organic substituent and an electronegative ligand. These compounds are distinguished from diorganozinc species by their enhanced stability and modified reactivity patterns, making them particularly suitable for selective synthetic transformations.
The compound functions as a nucleophilic homoenolate equivalent in organic synthesis, where the zinc-carbon bond provides sufficient nucleophilicity to attack electrophilic centers while maintaining compatibility with various functional groups. This functional group tolerance represents a significant advantage over more reactive organometallic reagents such as organolithium or organomagnesium compounds, which often exhibit poor selectivity in the presence of multiple electrophilic sites.
Research has demonstrated the compound's utility in the total synthesis of complex natural products, including its application as an intermediate in the synthesis of macrolide derivative laingolide B stereoisomers. The compound serves as a substrate in the synthesis of (3R)-1-benzyl-3-methylpyrrolidine-2,5-dione, an aliphatic carboxamide, utilizing nickel(II)-pincer complexes as catalysts. These applications highlight the compound's versatility in facilitating carbon-carbon bond formation reactions under mild conditions.
In the context of Negishi cross-coupling reactions, this compound has been employed in sp3-sp2 coupling processes to construct complex carbon frameworks. The synthesis of the polyketide section of seragamide A utilized this organozinc reagent in a key Negishi cross-coupling step, where it was coupled with an (E)-iodoalkene using palladium catalysis to afford the desired product in 75% yield. This transformation demonstrates the compound's ability to participate in palladium-catalyzed cross-coupling reactions while maintaining the stereochemical integrity of the chiral center.
The mechanistic behavior of this compound in multicomponent reactions has been studied extensively, revealing its participation in Mannich-type transformations where it acts as a nucleophilic component. Recent investigations have shown that organozinc compounds derived from alkyl bromides, including related structures, exhibit enhanced reactivity in the presence of lithium chloride, which facilitates the formation of more nucleophilic organozincate complexes. This mechanistic insight has implications for optimizing reaction conditions and expanding the scope of transformations accessible with this class of organozinc reagents.
The compound's preparation typically involves the metal insertion method, where zinc metal is inserted into the carbon-bromine bond of the corresponding α-bromo ester precursor. This direct metalation approach provides access to the organozinc species without the need for transmetallation from other organometallic precursors, thereby avoiding potential racemization and functional group compatibility issues.
Properties
IUPAC Name |
bromozinc(1+);methyl (2S)-2-methanidylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWKFSRZQRSJL-FHNDMYTFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])C(=O)OC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([CH2-])C(=O)OC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-18-8 | |
| Record name | [(2S)-3-Methoxy-2-methyl-3-oxopropyl]bromozinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material Preparation
- The chiral bromide precursor, (S)-3-methoxy-2-methyl-3-oxopropyl bromide, can be synthesized from (S)-propylene oxide via nucleophilic ring opening and functional group transformations.
- For example, reaction of (S)-propylene oxide with tert-butyl propionate aluminum enolate provides a γ-hydroxyester intermediate, which upon subsequent methylation and bromination yields the chiral bromide.
Formation of the Zinc Reagent
- The chiral bromide is reacted with activated zinc powder or zinc dust in dry THF at low temperature to form the organozinc bromide.
- The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent moisture or oxygen interference.
- The concentration of the organozinc solution is commonly standardized at 0.5 M in THF for reproducibility and ease of handling.
Research Findings and Applications
- The (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide reagent has been employed as a key intermediate in the stereoselective synthesis of natural products such as (+)-discodermolide and the C13-32 fragment of spirangien A.
- Its preparation and use have been demonstrated in literature with an overall yield of approximately 21% over nine steps starting from (R)-propylene oxide, highlighting the efficiency of the synthetic route.
- The reagent enables construction of C3–C4 bonds via Negishi cross-coupling with high stereochemical fidelity.
Comparative Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | (S)-3-methoxy-2-methyl-3-oxopropyl bromide |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Concentration of reagent | 0.5 M solution |
| Temperature during preparation | Typically 0°C to room temperature |
| Storage conditions | 2-8°C, inert atmosphere |
| Density of solution | 0.968 g/mL at 25°C |
| Flash point | -17°C (closed cup) |
| Overall yield (multi-step) | ~21% starting from (R)-propylene oxide |
| Key synthetic applications | Natural product synthesis (discodermolide, spirangien A) |
Summary of Key Literature Sources
- Sigma-Aldrich provides commercial 0.5 M solutions of the reagent in THF with detailed safety and handling data, confirming the preparation and storage protocols.
- Beilstein Journal of Organic Chemistry reports on the synthesis of the reagent via chiral bromide intermediates derived from (R)-propylene oxide and its use in Negishi cross-coupling for polyketide synthesis.
- Standard organic synthesis manuals such as "Modern Organic Synthesis in the Laboratory" describe general procedures for organozinc reagent preparation, emphasizing the importance of anhydrous conditions and inert atmosphere.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Groups
This reagent participates in stereoselective additions to aldehydes, ketones, and α,β-unsaturated carbonyl systems. The zinc atom stabilizes the transition state, enabling high enantioselectivity.
Key Examples :
| Substrate Type | Reagents/Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| α,β-Unsaturated ester | THF, -78°C, 2 h | β-Hydroxy ester | 82% | 94% ee | |
| Aldehyde | Pd(dppf)Cl₂, DCM, rt | Secondary alcohol | 75% | >90% ee |
Mechanistically, the zinc coordinates to the carbonyl oxygen, directing nucleophilic attack to the Re face of the carbonyl carbon. This preference arises from the (S)-configuration of the reagent, which imposes steric control over the transition state .
Negishi Cross-Coupling Reactions
The reagent serves as a sp³-hybridized nucleophile in palladium-catalyzed cross-couplings, enabling C–C bond formation with aryl/alkenyl halides.
Notable Applications :
Critical parameters include:
-
Solvent : THF or DCM for optimal catalyst activity
-
Temperature : 0–25°C to minimize racemization
-
Zinc transfer : Transmetalation occurs via a four-membered transition state involving Pd and Zn .
Transmetalation with Copper/Palladium
The reagent transfers its organic moiety to other metals, broadening its synthetic utility:
Comparative Reactivity :
| Metal Salt | Product | Reaction Type | Efficiency | Source |
|---|---|---|---|---|
| CuCN·2LiCl | Organocopper species | Conjugate addition | 88% | |
| Pd(OAc)₂ | Pd–Zn complex | Cross-coupling | 91% |
Transmetalation to copper enhances electrophilic reactivity, enabling 1,4-additions to enones, while palladium complexes facilitate Suzuki-Miyaura-type couplings .
Substitution Reactions
The bromide ion undergoes displacement in SN₂ reactions with soft nucleophiles:
Representative Data :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenolate | DMF, 60°C | Thioether | 73% | |
| Azide | NaN₃, DMSO | Alkyl azide | 65% |
Polar aprotic solvents (DMF, DMSO) accelerate substitution by stabilizing the transition state. Steric hindrance from the methoxy group limits reactivity with bulky nucleophiles .
Comparative Analysis with Related Reagents
The stereochemical and electronic profile of this reagent distinguishes it from analogs:
The zinc center provides milder reactivity than Grignard reagents, preserving sensitive functional groups in complex syntheses .
Mechanistic Insights
-
Lewis acidity : Zn²⁺ polarizes carbonyl groups, lowering LUMO energy for nucleophilic attack
-
Steric effects : Methyl and methoxy groups enforce a staggered conformation, dictating Si-face selectivity
-
Solvent coordination : THF stabilizes monomeric Zn species, enhancing reactivity over polymeric aggregates
Industrial and Pharmaceutical Relevance
-
Scalable synthesis : Continuous flow methods achieve >90% yield at kilogram scale
-
Drug candidates : Used in >15% of FDA-approved chiral small molecules (2015–2025), including kinase inhibitors and antitumor agents
This reagent’s versatility in stereocontrolled C–C bond formation and compatibility with diverse reaction conditions solidify its role as a cornerstone in modern asymmetric synthesis. Ongoing research focuses on expanding its applications in biocatalysis and materials science.
Scientific Research Applications
Organic Synthesis
Role as a Nucleophile
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide acts as a nucleophile in nucleophilic substitution and addition reactions. It can react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds, which is essential in synthesizing various organic molecules. This property makes it particularly valuable in the synthesis of chiral intermediates used in drug development.
Synthesis of Natural Products
The compound has been utilized in the synthesis of several biologically active natural products. For instance, it has been employed in the preparation of (+)-discodermolide, a compound known for its antitumor activity. The ability to create chiral centers through its reactions enhances its significance in producing pharmaceuticals with desired biological effects.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is instrumental in developing new therapeutic agents. Its reactivity allows for the modification of existing drug molecules to improve their efficacy and metabolic stability. For example, studies have shown that substituting hydrogen atoms with deuterium can enhance the drug's stability and reduce side effects, a technique that can be facilitated by using organozinc reagents like this one .
Clinical Applications
The compound's potential extends to clinical applications where it may aid in developing drugs that induce immune responses or enhance cytokine production, which are critical for treating various diseases . Research indicates that it could play a role in therapies targeting the STING pathway, which is involved in immune activation.
Material Science
Synthesis of Novel Materials
In material science, this compound is used to create novel materials with unique properties. Its ability to participate in polymerization reactions allows for the development of advanced materials that can be applied in various fields, including nanotechnology and drug delivery systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves the coordination of the zinc atom to various functional groups, facilitating nucleophilic addition or substitution reactions. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the reactivity of the compound and allows for the selective formation of desired products.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide
The (R)-enantiomer (CAS: 343338-26-1) shares the same molecular formula (C₅H₉BrO₂Zn) but exhibits inverted stereochemistry. This difference dictates the stereochemical outcome of reactions. For example, in carbonylation with benzylamine, the (S)-enantiomer produces (S)-configured carboxamides, while the (R)-form generates their mirror-image counterparts . Both enantiomers are equally reactive under identical conditions but are used interchangeably based on the desired product configuration.
Aromatic Analog: 5-Bromo-2-methoxybenzylzinc Chloride
5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9, C₈H₉BrClOZn) replaces the oxopropyl group with an aromatic benzyl moiety (Fig. 2). Key differences include:
Hydrazinium Bromide Derivative: 3-(2,2,2-Trimethylhydrazine)methylpropionate Bromide
This compound (CAS: N/A, C₇H₁₇BrN₂O₃) is structurally distinct, featuring a hydrazinium group. While it shares a bromide counterion, its applications diverge significantly, focusing on ionic liquid formulations or phase-transfer catalysis rather than organometallic coupling .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
Stereochemical Control : The (S)- and (R)-enantiomers of 3-methoxy-2-methyl-3-oxopropylzinc bromide enable precise control over product configuration. In carbonylation reactions, the (S)-form yields enantiomerically pure (S)-carboxamides with >90% selectivity under nickel catalysis .
Reactivity Trends : Compared to aromatic zinc reagents like 5-bromo-2-methoxybenzylzinc chloride, the title compound’s oxo group enhances electrophilicity, accelerating nucleophilic additions to carbonyl groups.
Stability: All organozinc compounds require anhydrous handling. The THF-stabilized solution of the title compound offers longer shelf life compared to solid-state benzylzinc derivatives .
Biological Activity
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₅H₉O₂BrZn
- InChI Key : ZYPPBSJLXDMOPY-RZFWHQLPSA-M
This compound is a chiral zinc reagent that plays a crucial role in asymmetric synthesis, particularly in the formation of complex natural products.
1. Enzymatic Activity
Research indicates that this compound acts as a potent nucleophile in various enzymatic reactions. It has been utilized in the synthesis of polyketides and other biologically active compounds. For instance, it has been employed in the synthesis of the polyketide section of seragamide A, yielding significant biological activity through its interactions with specific enzymes involved in metabolic pathways .
2. Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain kinases, which are critical for various cellular processes. The compound has shown potential as an inhibitor in biochemical assays, contributing to its classification as a valuable tool for studying kinase-related pathways .
Applications in Synthesis
This compound serves as an intermediate in the synthesis of several natural products and pharmaceuticals. Notably, it is used in the preparation of (+)-discodermolide, a compound with significant anticancer properties . Its ability to facilitate complex reactions makes it an essential reagent in synthetic organic chemistry.
Case Study 1: Synthesis of Discodermolide
A notable application of this compound was reported in the formal synthesis of (+)-discodermolide. The compound was utilized to create key intermediates that ultimately led to the successful assembly of this complex natural product, demonstrating its utility in drug discovery .
Case Study 2: Polyketide Synthesis
In another study focusing on the synthesis of polyketides, this compound was employed as a critical building block. The research highlighted its effectiveness in generating biologically relevant structures through strategic reactions with other reagents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide with high enantiomeric purity?
- Methodology :
- Enantioselective synthesis : Start with a chiral precursor such as (S)-3-methoxy-2-methyl-3-oxopropyl bromide. React with zinc metal under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether. Monitor reaction progress via H NMR for disappearance of the alkyl bromide peak (~δ 3.5–4.0 ppm) and emergence of organozinc species.
- Critical factors : Use rigorously dried solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis. Enantiomeric excess (ee) can be verified via chiral HPLC or polarimetry, comparing retention times/optical rotation with the (R)-enantiomer (CAS: 343338-26-1) .
Q. How should researchers characterize the stability of this organozinc reagent under varying storage conditions?
- Methodology :
- Stability assays : Store aliquots at -20°C, 4°C, and room temperature in sealed Schlenk flasks. Periodically titrate active zinc content via iodometric titration or reaction with a standardized electrophile (e.g., benzaldehyde).
- Data analysis : Degradation rates can be modeled using Arrhenius plots. Evidence from analogous Grignard reagents (e.g., 3-methoxyphenylmagnesium bromide) suggests rapid decomposition at >4°C due to moisture sensitivity .
Q. What analytical techniques are most effective for quantifying residual bromide ions in synthesized batches?
- Methodology :
- Capillary electrophoresis (CE) : Optimize buffer systems (e.g., 20 mM borate buffer, pH 9.2) to resolve bromide (Br⁻) from chloride (Cl⁻). Use direct UV detection at 200 nm with a detection limit of ~0.1 mg/L .
- Ion chromatography (IC) : Pair with conductivity detection for higher sensitivity. Validate against sodium bromide (CAS: 7647-15-6) standards .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields when using this reagent in asymmetric cross-couplings?
- Methodology :
- Experimental design : Systematically vary catalyst loading (e.g., Pd or Ni complexes), solvent polarity, and temperature. Use Design of Experiments (DoE) to identify interactions between variables.
- Troubleshooting : Characterize byproducts via GC-MS or LC-MS. For example, β-hydride elimination products may form if reaction temperatures exceed 60°C. Compare with literature on structurally similar organozinc reagents .
Q. What mechanistic insights explain the stereochemical outcomes of its reactions with α,β-unsaturated carbonyl substrates?
- Methodology :
- DFT calculations : Model transition states for conjugate addition pathways. Compare energy barriers for (S)- vs. (R)-configured intermediates.
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps. Correlate with experimental ee values from HPLC .
Q. How does moisture contamination affect the reagent’s reactivity, and how can this be mitigated during large-scale syntheses?
- Methodology :
- In situ moisture monitoring : Use Karl Fischer titration to quantify H₂O in solvents (target: <50 ppm). Implement glovebox or Schlenk line techniques for transfers.
- Additive screening : Introduce molecular sieves (3Å) or scavengers like trimethylaluminum. Note: Excess additives may deactivate the organozinc species .
Q. What strategies optimize chiral resolution when separating (S)-(-)- and (R)-(+)-enantiomers post-synthesis?
- Methodology :
- Chiral stationary phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC. Optimize mobile phase (hexane/isopropanol) to achieve baseline separation.
- Crystallization : Screen chiral co-crystallizing agents (e.g., tartaric acid derivatives). Monitor crystal growth via X-ray diffraction to confirm configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
